molecular formula C30H24ClN5 B12666053 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride CAS No. 6471-73-4

7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride

Cat. No.: B12666053
CAS No.: 6471-73-4
M. Wt: 490.0 g/mol
InChI Key: SSPMWRJUTFVWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 229-317-4, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable and can be safely handled under controlled conditions. The compound is primarily used in military applications and in the mining industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carried out in specialized reactors designed to handle the corrosive nature of the acids and the exothermic nature of the reactions. Safety measures are strictly enforced to prevent accidents during production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different by-products.

    Reduction: Reduction reactions can convert it into less explosive compounds.

    Substitution: Certain substituents can replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate are used.

    Reduction: Reducing agents like iron and hydrochloric acid can be employed.

    Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives of 2,4,6-trinitrotoluene.

    Reduction: Amino derivatives such as 2,4,6-triaminotoluene.

    Substitution: Substituted toluene derivatives depending on the reagent used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: Studied for its explosive properties and stability.

    Biology: Research on its environmental impact and biodegradation.

    Medicine: Limited use in medical research due to its toxicity.

    Industry: Used in the development of explosives and related technologies.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups, which provides a balance between stability and explosive power. This makes it more stable than other nitro compounds while still being highly effective as an explosive material.

Properties

CAS No.

6471-73-4

Molecular Formula

C30H24ClN5

Molecular Weight

490.0 g/mol

IUPAC Name

2-N,3-N,5-triphenylphenazin-5-ium-2,3,7-triamine;chloride

InChI

InChI=1S/C30H23N5.ClH/c31-21-16-17-25-29(18-21)35(24-14-8-3-9-15-24)30-20-27(33-23-12-6-2-7-13-23)26(19-28(30)34-25)32-22-10-4-1-5-11-22;/h1-20H,(H3,31,32,33,34);1H

InChI Key

SSPMWRJUTFVWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)N)NC6=CC=CC=C6.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.